1-(Azocan-1-yl)-2-(2-methoxyphenoxy)ethanone
Overview
Description
1-(Azocan-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2-methoxyphenoxy)acetyl]azocane is 277.16779360 g/mol and the complexity rating of the compound is 287. The solubility of this chemical has been described as >41.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s worth noting that azocanes, the core structure of this compound, are prevalent in a range of biologically significant targets
Mode of Action
It’s known that azocanes can be synthesized via a rhodium-catalyzed cycloaddition fragmentation process . This process involves the generation of rhodacyclopentanone intermediates, followed by alkene insertion and fragmentation to give the heterocyclic target .
Biochemical Pathways
It’s known that azocanes, the core structure of this compound, are involved in various biochemical pathways . For instance, some bacteria have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway . This pathway is the only pathway of CO2 fixation coupled to energy storage .
Result of Action
It’s known that azocanes, the core structure of this compound, are prevalent in a range of biologically significant targets
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(azocan-1-yl)-2-(2-methoxyphenoxy)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-5-6-10-15(14)20-13-16(18)17-11-7-3-2-4-8-12-17/h5-6,9-10H,2-4,7-8,11-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEOGLXEBXLZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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